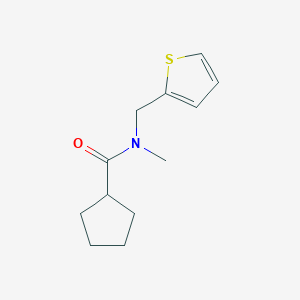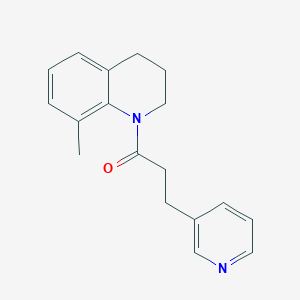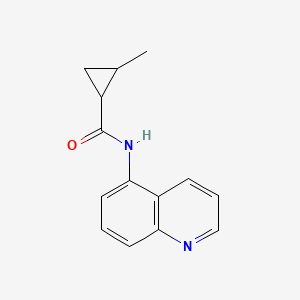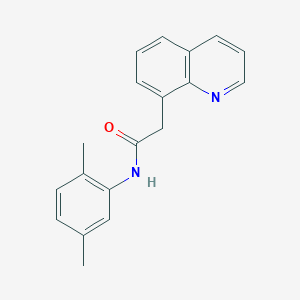
N-methyl-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide, also known as CP 47,497 or simply CP, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the brain and central nervous system. CP has been widely used in scientific research to study the effects of cannabinoids on the body and brain.
Mecanismo De Acción
N-methyl-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide works by binding to and activating the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the brain and central nervous system. This activation leads to a variety of physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of potassium channels.
Biochemical and Physiological Effects:
N-methyl-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of potassium channels. It has also been shown to have analgesic, anti-inflammatory, and anti-convulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide in lab experiments is its potency and selectivity for the CB1 receptor, which allows for precise and controlled manipulation of the endocannabinoid system. However, one limitation is its potential for abuse and dependence, which has led to its classification as a Schedule I controlled substance in the United States.
Direcciones Futuras
There are many potential future directions for research involving N-methyl-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide and other synthetic cannabinoids. One direction is the development of novel cannabinoid-based therapies for the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Another direction is the investigation of the potential therapeutic uses of cannabinoids in the treatment of addiction and mental health disorders. Additionally, there is a need for further research into the long-term effects of synthetic cannabinoids on the brain and body, as well as their potential for abuse and dependence.
Métodos De Síntesis
N-methyl-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide is typically synthesized through a multi-step process involving the reaction of cyclopentanone with 2-bromoethyl thiophene, followed by N-methylation and carboxylation. The final product is purified through chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-methyl-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide has been extensively used in scientific research to investigate the role of the endocannabinoid system in various physiological processes, such as pain, appetite, mood, and memory. It has also been used to study the effects of cannabinoids on the brain, including their potential therapeutic uses in treating neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
Propiedades
IUPAC Name |
N-methyl-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-13(9-11-7-4-8-15-11)12(14)10-5-2-3-6-10/h4,7-8,10H,2-3,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYONKQLIMIVDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505654.png)
![N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505666.png)
![N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505674.png)


![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)





